Nikkomycin pseudo-Z

Übersicht

Beschreibung

Nikkomycin pseudo-Z is a type of antifungal medication . It belongs to a group of peptidyl nucleoside antibiotics known as Nikkomycins, which are produced by Streptomyces ansochromogenes . These antibiotics work by interfering with the building of the fungal cell wall, resulting in the fungal cell breaking open . Nikkomycin Z has weak activity against Aspergillus fumigatus, which may be beneficial when used with other medications .

Synthesis Analysis

The synthesis of Nikkomycin pseudo-Z involves the introduction of an additional copy of the nikkomycin biosynthetic gene cluster into the nikkomycin-producing strain, S. ansochromogenes 7100 . The gene cluster is first reassembled into an integrative plasmid using Red/ET technology combined with classic cloning methods. The resulting plasmid is then introduced into S. ansochromogenes by conjugal transfer .

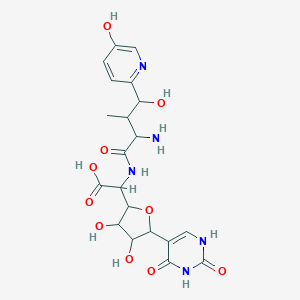

Molecular Structure Analysis

The molecular structure of Nikkomycin pseudo-Z is similar to that of UDP-GlcNAc, the substrate for chitin biosynthesis . This structural similarity is what allows Nikkomycin pseudo-Z to inhibit chitin synthase effectively .

Chemical Reactions Analysis

Nikkomycin pseudo-Z is produced through a series of chemical reactions involving the nikkomycin biosynthetic gene cluster . The introduction of an extra nikkomycin biosynthetic gene cluster into the genome of S. ansochromogenes leads to enhanced production of nikkomycins .

Physical And Chemical Properties Analysis

Nikkomycin pseudo-Z is a solid compound with a molecular weight of 495.44 . It is soluble in water at a concentration of at least 31.25 mg/mL .

Wissenschaftliche Forschungsanwendungen

Nikkomycin pseudo-Z was isolated from the fermentation broth of Streptomyces tendae and is structurally distinct from nikkomycins Z and J due to a C-glycosidic bond instead of an N-glycosidic bond (Heitsch et al., 1989).

The structural elucidation of nikkomycin pseudo-Z and pseudo-J revealed their analogies to nikkomycins Z and J, but with a different linkage in their molecular structure (Decker et al., 1989).

In the context of producing nikkomycin Z, a promising antifungal agent, a strain of Streptomyces ansochromogenes was genetically manipulated to selectively produce nikkomycin Z by blocking the biosynthetic pathway of nikkomycin X. The addition of uracil significantly increased the yield of nikkomycin Z (Liao et al., 2009).

Nikkomycin Z, related to nikkomycin pseudo-Z, has shown fungicidal activity against fungal species that require chronic therapy. It inhibits chitin structure formation in fungi, is safe for human use, and has shown clinical benefit in animals (Larwood, 2020).

The antifungal activity of nikkomycin Z in combination with fluconazole or itraconazole was investigated. Additive and synergistic interactions were observed against various fungal species, demonstrating its potential in combination therapies (Li & Rinaldi, 1999).

Nikkomycin Z demonstrated efficacy in murine models of coccidioidomycosis, histoplasmosis, and blastomycosis, showing potential as a therapeutic agent in these fungal infections (Hector et al., 1990).

Nikkomycin Z is a specific inhibitor of the chitin synthase isozyme Chs3 in Saccharomyces cerevisiae. Its selective inhibition suggests its potential application in targeting specific fungal pathogens (Gaughran et al., 1994).

The pharmacokinetics of nikkomycin Z following single rising oral doses were studied, providing a basis for its clinical trials and dosage determination (Nix et al., 2009).

The efficacy of nikkomycin Z for respiratory coccidioidomycosis in naturally infected dogs suggested its potential for treating naturally acquired coccidioidomycosis in humans (Shubitz et al., 2013).

Safety And Hazards

Eigenschaften

IUPAC Name |

2-[[2-amino-4-hydroxy-4-(5-hydroxypyridin-2-yl)-3-methylbutanoyl]amino]-2-[5-(2,4-dioxo-1H-pyrimidin-5-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N5O10/c1-6(12(27)9-3-2-7(26)4-22-9)10(21)18(31)24-11(19(32)33)16-14(29)13(28)15(35-16)8-5-23-20(34)25-17(8)30/h2-6,10-16,26-29H,21H2,1H3,(H,24,31)(H,32,33)(H2,23,25,30,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVRDDWVSOKPQFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=NC=C(C=C1)O)O)C(C(=O)NC(C2C(C(C(O2)C3=CNC(=O)NC3=O)O)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N5O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nikkomycin pseudo-Z | |

CAS RN |

120796-21-6 | |

| Record name | Nikkomycin pseudo-Z | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120796216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

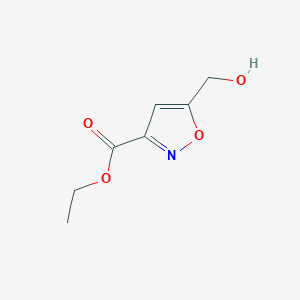

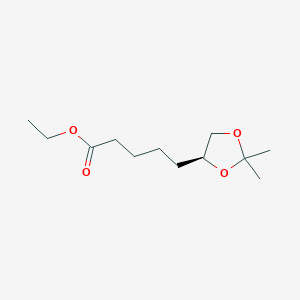

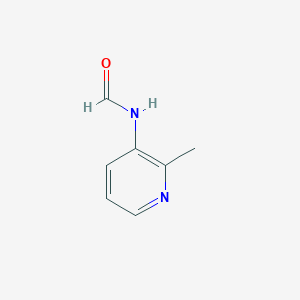

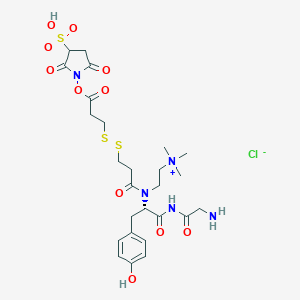

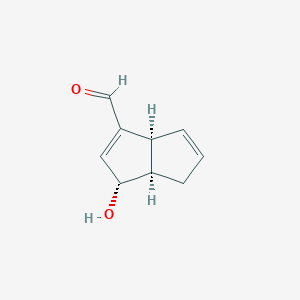

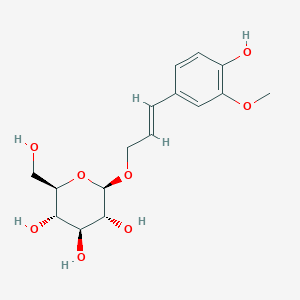

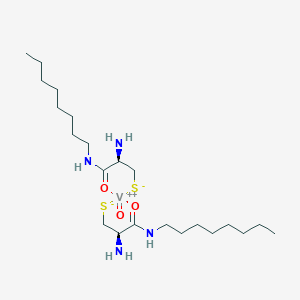

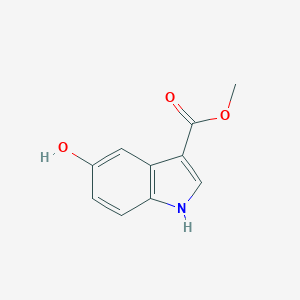

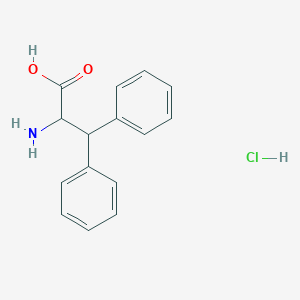

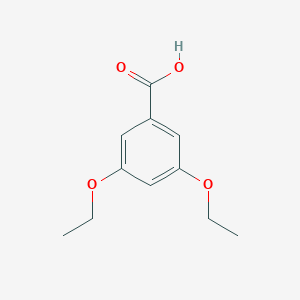

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-Dichlorothieno[3,4-B]pyridine](/img/structure/B58346.png)